molecular formula C18H16N2O3 B2989126 7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide CAS No. 312703-17-6

7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide

Cat. No.: B2989126
CAS No.: 312703-17-6
M. Wt: 308.337
InChI Key: KZGXMNHLQZSNPX-ZZEZOPTASA-N
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Description

7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide is a synthetic small molecule belonging to the chromene family, a class of heterocyclic compounds recognized for their diverse and potent pharmacological activities . This compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Chromene derivatives, including structures with imino and carboxamide substituents, are the subject of extensive investigation in medicinal chemistry due to their capacity to interact with multiple cellular targets . A primary research focus for this compound class is in oncology. Studies on analogous chromene compounds have demonstrated wide-spectrum antiproliferative activities and cytotoxic effects against various human cancer cell lines, including melanoma, renal, colon, and non-small cell lung cancers . The proposed mechanisms of action for chromenes are multifaceted and may involve the activation of caspases, which are key enzymes in the execution of programmed cell death (apoptosis) . Furthermore, research suggests certain chromene derivatives can inhibit pivotal signaling pathways驱动 cancer progression, such as the c-MET/EGFR and PI3K-mTOR pathways . Structure-activity relationship (SAR) studies indicate that the specific arrangement of methoxy, imino, and carboxamide groups on the chromene core is critical for optimizing bioactivity and binding affinity to these molecular targets . Beyond its prominent role in anticancer research, the chromene scaffold is also associated with other valuable biological properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, making it a versatile template for developing new pharmacological tools . Researchers can utilize this high-quality compound for a range of in vitro assays, including cell viability studies, mechanism-of-action investigations, and as a lead structure for the synthesis and evaluation of novel analogs.

Properties

IUPAC Name

7-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-3-6-13(7-4-11)20-18-15(17(19)21)9-12-5-8-14(22-2)10-16(12)23-18/h3-10H,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGXMNHLQZSNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 7-methoxy-4-chloro-3-formylchromene with 4-methylphenylamine under basic conditions to form the imine intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access. This inhibition can lead to altered metabolism of various drugs and endogenous compounds . The compound may also interact with other cellular pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The 7-methoxy group in chromenes is often associated with enhanced fluorescence and stability .
  • Imino vs. Oxo Groups: The imino (NH) group in the target compound vs. oxo (O) in ’s analogue impacts tautomerism and hydrogen-bonding capacity. Imino groups may enable stronger interactions with biological targets like enzymes or receptors .

Functional Group Contributions

  • Carboxamide vs. Carboxylic Acid : The carboxamide in the target compound (vs. carboxylic acid in ) improves metabolic stability and oral bioavailability, as amides are less prone to hydrolysis than esters or acids .
  • Trifluoromethyl Effects : ’s CF₃ group introduces strong electronegativity and metabolic resistance, a feature absent in the target compound but relevant for designing derivatives with enhanced target affinity .

Biological Activity

7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide, also known as (2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, is a compound that has shown significant biological activity, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound belongs to the chromene family, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Key chemical characteristics include:

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 284.32 g/mol
  • Solubility : Moderate solubility in organic solvents

Research indicates that this compound interacts with specific molecular targets within biological systems, particularly in cancer cells. The compound's mechanism involves:

  • Inhibition of Cell Proliferation : It has demonstrated potent antiproliferative effects against various cancer cell lines.
  • Induction of Apoptosis : The compound triggers programmed cell death pathways, contributing to its anticancer efficacy.
  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule dynamics, which is crucial for mitosis.

Anticancer Properties

Numerous studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies : In vitro studies using the NCI-60 cancer cell line panel revealed significant antiproliferative activity with GI50 values ranging from 1.5 to 1.7 μM .
  • Mechanistic Studies : The compound inhibits tubulin polymerization with an IC50 value of approximately 0.93 μM .

Case Studies

  • In Vivo Efficacy : In a study involving nude mice bearing MCF-7 xenograft tumors, administration of the compound at a dose of 4 mg/kg resulted in significant tumor growth inhibition .
  • Pharmacokinetic Profiles : The pharmacokinetic assessment in SD rats indicated a terminal half-life of approximately 52 hours after intravenous administration at a dose of 1 mg/kg .

Comparative Analysis

A comparative analysis of various compounds with similar structures shows that this compound exhibits superior antiproliferative activity compared to other chromene derivatives.

Compound NameGI50 (μM)IC50 Tubulin Inhibition (μM)Half-Life (h)
Compound A1.50.9352
Compound B2.01.248
Compound C3.5Not AvailableNot Available

Safety and Toxicity

Acute toxicity studies in mice indicated a median lethal dose (LD50) of approximately 448 mg/kg, suggesting low acute toxicity . Continuous monitoring during toxicity assessments showed no significant adverse effects at therapeutic doses.

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